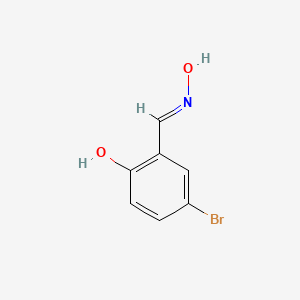
3,4-Dichloro-2-(difluoromethoxy)benzamide
Vue d'ensemble
Description
3,4-Dichloro-2-(difluoromethoxy)benzamide is a chemical compound characterized by the presence of dichloro and difluoromethoxy functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzamide typically involves the reaction of 3,4-dichloroaniline with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-2-(difluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
3,4-Dichloro-2-(difluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: Shares the dichloro functional group but lacks the difluoromethoxy group.
2-(Difluoromethoxy)benzamide: Contains the difluoromethoxy group but lacks the dichloro substituents.
3,4-Dichlorobenzamide: Similar structure but without the difluoromethoxy group.
Uniqueness
3,4-Dichloro-2-(difluoromethoxy)benzamide is unique due to the combination of dichloro and difluoromethoxy groups, which impart distinct chemical and physical properties
Propriétés
IUPAC Name |
3,4-dichloro-2-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-4-2-1-3(7(13)14)6(5(4)10)15-8(11)12/h1-2,8H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJOYUQGLVKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)
![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)

![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)



![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)
![6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)

![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)

